2-Butenoic acid, 4-methoxy-, methyl ester
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Overview
Description
Preparation Methods
Methyl 4-methoxybut-2-enoate can be synthesized through the reaction of methanol and 2-butenal under acidic conditions. The reaction involves the formation of 4-methoxybut-2-enal, which is then oxidized to the corresponding ester using an oxidizing agent . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Methyl 4-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Addition Reactions: It participates in Michael addition reactions, where nucleophiles add to the double bond.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methoxybut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-methoxybut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The double bond in the compound makes it susceptible to addition reactions, while the ester group can undergo hydrolysis and other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyl 4-methoxybut-2-enoate can be compared with other similar compounds such as:
Methyl acrylate: Both compounds contain an ester group and a double bond, but methyl acrylate lacks the methoxy group.
Ethyl 4-methoxybut-2-enoate: This compound is similar but has an ethyl group instead of a methyl group.
Methyl 3-methoxybut-2-enoate: This compound has the methoxy group on a different carbon atom.
Methyl 4-methoxybut-2-enoate is unique due to its specific structure, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 4-methoxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3 |
InChI Key |
JMXSTMJTPSFRNI-UHFFFAOYSA-N |
Canonical SMILES |
COCC=CC(=O)OC |
Origin of Product |
United States |
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